molecular formula C11H7ClN2O2 B1336370 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid CAS No. 878691-37-3

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

Cat. No. B1336370
M. Wt: 234.64 g/mol
InChI Key: CYZDFCOGTAHKJY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their potential pharmacological properties, particularly as anticancer agents. The presence of a chlorophenyl group attached to the pyrimidine ring is a common structural motif in these molecules, which can influence their binding to biological targets and their overall bioactivity .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves a one-pot ultrasound-promoted synthesis, which is an environmentally friendly and rapid method for producing such compounds. This technique has been used to create derivatives with anticancer properties . Another method includes microwave-assisted synthesis, which is a time-efficient process that can yield pyrimidine derivatives by cyclization, chlorination, and nucleophilic substitution . Additionally, the reaction of dichloropyrimidines with anthranilic acid in aqueous media has been reported to produce chloro-carboxyphenylamino pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary, but common features include different conformations of the pyrimidine ring, such as screw-boat or boat conformations. The orientation of substituent groups, such as the chlorophenyl ring, can also vary, with some compounds exhibiting significant twists with respect to the pyrimidine ring mean plane . Crystallographic analysis has provided detailed insights into these structures, revealing the presence of hydrogen bonding and other intermolecular interactions that can influence the compound's properties .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with carboxylic acids to form cocrystals. These reactions can lead to the formation of robust supramolecular structures through hydrogen bonding. The specific sites of protonation on the pyrimidine ring can dictate the type of cation formed and the resulting crystal structure . The introduction of halogen atoms into the pyrimidine derivatives can be achieved through reactions with hydroiodic acid and phosphoryl chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's planarity, hydrogen bonding capacity, and overall conformation. These properties are crucial for the compound's interaction with biological targets, such as enzymes involved in cancer cell proliferation. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds have been studied, indicating good drug-like characteristics . The crystal structures often reveal extended conformations and intermolecular interactions that can impact the compound's stability and solubility .

Scientific Research Applications

Anti-inflammatory Applications

  • Scientific Field: Pharmacology
  • Summary of Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of New Compound Series

  • Scientific Field: Organic Chemistry
  • Summary of Application: A cogent synthesis of completely new compound series of by 6-(3,5-bis(trifluoromethyl)phenyl)-4-(4-chlorophenyl)-3,4-dihydro pyrimidine-2(1H)-one (Biginelli reaction) was achieved .
  • Methods of Application: The synthesis was achieved by continuous heating of (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(substituted phenyl)prop-2-en-1-one and urea for 5 hours with 40% KOH and ethyl alcohol .
  • Results or Outcomes: The result was a completely new compound series .

Antioxidant Applications

  • Scientific Field: Pharmacology
  • Summary of Application: Pyrimidines display a range of pharmacological effects including antioxidants . The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Antibacterial Applications

  • Scientific Field: Microbiology
  • Summary of Application: A new library of pyrazolo [3,4- d ]pyrimidine derivatives was synthesized and screened for its antibacterial activity against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia and two Gram-positive bacteria: Staphylococcus aureus and Enterococcus raffinosus L .
  • Results or Outcomes: Amongst the tested compounds, compounds a27 and a28 exhibited higher antibacterial activity than the standard drugs .

Antiviral Applications

  • Scientific Field: Virology
  • Summary of Application: Pyrimidines display a range of pharmacological effects including antiviral . The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Antifungal Applications

  • Scientific Field: Mycology
  • Summary of Application: Pyrimidines display a range of pharmacological effects including antifungal . The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .

Safety And Hazards

This compound is classified as an irritant . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of skin contact, wash with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-(4-chlorophenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZDFCOGTAHKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424612
Record name 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid

CAS RN

878691-37-3
Record name 2-(4-chlorophenyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENYL)-5-PYRIMIDINECARBOXYLIC ACID
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